molecular formula C30H47N9O12 B14235864 L-Seryl-L-threonyl-L-prolyl-L-histidyl-L-seryl-L-threonyl-L-proline CAS No. 527736-71-6

L-Seryl-L-threonyl-L-prolyl-L-histidyl-L-seryl-L-threonyl-L-proline

Cat. No.: B14235864
CAS No.: 527736-71-6
M. Wt: 725.7 g/mol
InChI Key: ZOQLIXFOOVRRLE-YSPISUOOSA-N
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Description

L-Seryl-L-threonyl-L-prolyl-L-histidyl-L-seryl-L-threonyl-L-proline is a peptide compound composed of seven amino acids: serine, threonine, proline, histidine, serine, threonine, and proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-threonyl-L-prolyl-L-histidyl-L-seryl-L-threonyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-threonyl-L-prolyl-L-histidyl-L-seryl-L-threonyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine derivatives.

Scientific Research Applications

L-Seryl-L-threonyl-L-prolyl-L-histidyl-L-seryl-L-threonyl-L-proline has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Seryl-L-threonyl-L-prolyl-L-histidyl-L-seryl-L-threonyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-threonyl-L-prolyl-L-histidyl-L-seryl-L-threonyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biochemical interactions and developing targeted therapeutic agents.

Properties

CAS No.

527736-71-6

Molecular Formula

C30H47N9O12

Molecular Weight

725.7 g/mol

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C30H47N9O12/c1-14(42)22(36-24(44)17(31)11-40)28(48)38-7-3-5-20(38)27(47)34-18(9-16-10-32-13-33-16)25(45)35-19(12-41)26(46)37-23(15(2)43)29(49)39-8-4-6-21(39)30(50)51/h10,13-15,17-23,40-43H,3-9,11-12,31H2,1-2H3,(H,32,33)(H,34,47)(H,35,45)(H,36,44)(H,37,46)(H,50,51)/t14-,15-,17+,18+,19+,20+,21+,22+,23+/m1/s1

InChI Key

ZOQLIXFOOVRRLE-YSPISUOOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)O)NC(=O)C(CO)N)O

Origin of Product

United States

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